molecular formula C40H49N4O9P B1148372 5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine CAS No. 134031-86-0

5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine

Cat. No. B1148372
M. Wt: 760.81
InChI Key:
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Description

This compound is a sophisticated and multifunctional compound at the forefront of biomedical advancements . It has a molecular formula of C40H49N4O8P and a molecular weight of 744.81 .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions. For instance, it can be synthesized from 2’-OMe-U Phosphoramidite for the incorporation of an (otherwise unmodified) reverse (5’ to 3’) dT nucleobase within an oligonucleotide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and functional groups. It includes a phosphoramidite group, a thymidine group, and a dimethoxytrityl group .


Chemical Reactions Analysis

This compound is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine .


Physical And Chemical Properties Analysis

This compound has a storage temperature under inert gas (nitrogen or Argon) at 2-8°C and a pKa of 9.55±0.10 (Predicted) .

Scientific Research Applications

Synthesis and Oligonucleotide Modification

This compound has been utilized as a building unit in the solid phase synthesis of oligonucleotides. For example, it was used in the stepwise solid phase synthesis of an immobilized decamer, demonstrating its utility in constructing modified oligonucleotide structures (Filippov et al., 1996). Additionally, it's been applied in the synthesis of oligodeoxynucleotides with specific modifications, such as the incorporation of pyrene residues (Korshun et al., 1992).

DNA and RNA Duplex Stability

The compound has been involved in the stabilization of DNA and RNA structures. For instance, its derivatives have been used to stabilize DNA three-way junctions and enhance the effect of intercalators, contributing to the understanding of nucleic acid structure and function (Khattab & Pedersen, 1998).

Novel Phosphate Protecting Group

The compound has been employed as a novel type of phosphate protecting group for oligonucleotide synthesis. This use has been significant in the development of new synthetic strategies for nucleic acids (Guzaev & Manoharan, 2001).

Safety And Hazards

The safety symbols for this compound include GHS06 with the signal word “Warning”. The hazard statements include H301-H315-H319-H335 .

properties

CAS RN

134031-86-0

Product Name

5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine

Molecular Formula

C40H49N4O9P

Molecular Weight

760.81

IUPAC Name

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile

InChI

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,54?/m0/s1

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine
Reactant of Route 2
5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine
Reactant of Route 3
Reactant of Route 3
5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine
Reactant of Route 4
Reactant of Route 4
5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine
Reactant of Route 5
5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine
Reactant of Route 6
Reactant of Route 6
5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine

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